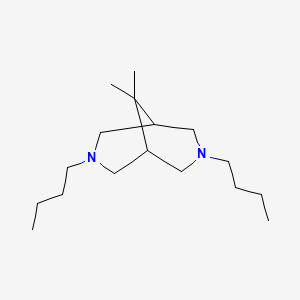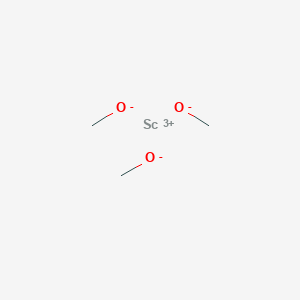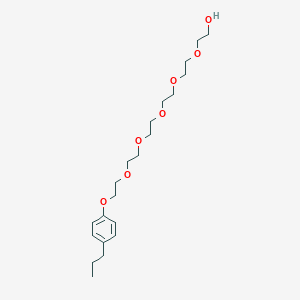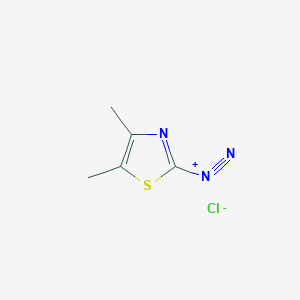![molecular formula C27H18O7 B14361454 Bis[4-(4-hydroxybenzoyl)phenyl] carbonate CAS No. 90315-91-6](/img/no-structure.png)
Bis[4-(4-hydroxybenzoyl)phenyl] carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[4-(4-hydroxybenzoyl)phenyl] carbonate is a chemical compound known for its unique structure and properties. It is a type of activated carbonate, which means it has an electron-withdrawing functionality substituted on the phenolic leaving group. This compound is used in various applications, particularly in the synthesis of polycarbonate resins.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis[4-(4-hydroxybenzoyl)phenyl] carbonate typically involves the reaction of 4-hydroxybenzoyl chloride with phenol in the presence of a base. The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine. The reaction is carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through a melt transcarbonation process. This process involves the reaction of diphenyl carbonate with 4-hydroxybenzoyl phenol at elevated temperatures. The melt transcarbonation process is solvent-free and yields high-quality polymer products .
Analyse Chemischer Reaktionen
Types of Reactions
Bis[4-(4-hydroxybenzoyl)phenyl] carbonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for free radical bromination at the benzylic position.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Brominated or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Bis[4-(4-hydroxybenzoyl)phenyl] carbonate has several scientific research applications:
Biology: Potential use in the development of biomaterials and drug delivery systems.
Medicine: Research into its use as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of high-performance plastics and coatings.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(methyl salicyl) carbonate: Another activated carbonate used in polymer synthesis.
Diphenyl carbonate: Commonly used in the melt transcarbonation process for polycarbonate production.
Uniqueness
Bis[4-(4-hydroxybenzoyl)phenyl] carbonate is unique due to its specific structure, which provides enhanced reactivity compared to other carbonates. This makes it particularly useful in the synthesis of polycarbonates with improved properties, such as higher thermal stability and better mechanical strength .
Eigenschaften
| 90315-91-6 | |
Molekularformel |
C27H18O7 |
Molekulargewicht |
454.4 g/mol |
IUPAC-Name |
bis[4-(4-hydroxybenzoyl)phenyl] carbonate |
InChI |
InChI=1S/C27H18O7/c28-21-9-1-17(2-10-21)25(30)19-5-13-23(14-6-19)33-27(32)34-24-15-7-20(8-16-24)26(31)18-3-11-22(29)12-4-18/h1-16,28-29H |
InChI-Schlüssel |
RPVFAEFGBXCJFQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)OC(=O)OC3=CC=C(C=C3)C(=O)C4=CC=C(C=C4)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Chlorotetrazolo[1,5-b]pyridazin-8-amine](/img/structure/B14361374.png)

![N-[(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]butanamide](/img/structure/B14361383.png)


![[(Cyclopent-2-en-1-yl)oxy]benzene](/img/structure/B14361435.png)

![Methanetetrayltetrakis[iodo(dimethyl)silane]](/img/structure/B14361463.png)
